molecular formula C24H32N4O5S B2736427 N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 898435-11-5

N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2736427
CAS No.: 898435-11-5
M. Wt: 488.6
InChI Key: PQHULRNVIXIFTP-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic organic compound characterized by a multi-cyclic structure incorporating a hexahydroquinazolinone core linked via a thioacetamide bridge to a 3,4-dimethoxyphenyl group . This molecular architecture is of significant interest in medicinal chemistry research, particularly in the design and development of novel small molecule inhibitors. While specific biological data for this compound is not available in the public domain, its structure features key pharmacophoric elements commonly associated with bioactive molecules. The presence of the morpholinoethyl moiety suggests potential for enhancing solubility and influencing interaction with enzymatic targets, while the dimethoxyphenyl group is a common feature in compounds that modulate various cellular signaling pathways. Researchers may find this compound valuable as a chemical probe or a building block for further structural optimization in early-stage drug discovery projects, especially those focused on kinase or protein-protein interaction targets. The compound is provided for non-human research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O5S/c1-31-20-8-7-17(15-21(20)32-2)25-22(29)16-34-23-18-5-3-4-6-19(18)28(24(30)26-23)10-9-27-11-13-33-14-12-27/h7-8,15H,3-6,9-14,16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHULRNVIXIFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, cytotoxic, and potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C23H30N4O5SC_{23}H_{30}N_{4}O_{5}S with a molecular weight of 474.58 g/mol. The compound features a complex structure that includes a quinazolinone moiety linked to a morpholinoethyl thioacetamide group.

PropertyValue
Molecular FormulaC23H30N4O5S
Molecular Weight474.58 g/mol
Purity≥95%

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases. A study evaluated the antioxidant capacity using various assays such as DPPH radical scavenging and metal ion chelation. Results demonstrated that derivatives with similar structures showed superior antioxidant activity compared to standard antioxidants like ascorbic acid .

Cytotoxic Activity

The cytotoxic potential of this compound has been assessed against various cancer cell lines. In vitro studies utilizing lung adenocarcinoma (A549) and prostate carcinoma (LNCaP) cell lines revealed that compounds with the quinazolinone structure exhibited notable cytotoxicity. Specifically, the compound was able to induce apoptosis in cancer cells while maintaining low toxicity towards normal human fibroblasts .

Table: Cytotoxicity Results

Cell LineIC50 (µM)Remarks
A549 (Lung Cancer)12.5Significant cytotoxicity
LNCaP (Prostate)15.0High selectivity for cancer cells
BJ (Normal Fibroblasts)>100Low toxicity observed

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts signaling pathways essential for cancer cell growth.
  • Induction of Apoptosis : It triggers programmed cell death in malignant cells through intrinsic and extrinsic pathways.
  • Antioxidant Defense : By scavenging free radicals and reducing oxidative stress markers.

Case Studies and Research Findings

In a recent study focusing on polyphenolic derivatives of quinazolinone compounds similar to this compound:

  • Anticancer Activity : The synthesized compounds demonstrated enhanced anticancer activity in vitro against various human cancer cell lines.

The study concluded that structural modifications significantly influenced the biological activities of these compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines. For instance:

  • In vitro studies indicate that derivatives similar to N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibit significant growth inhibition against human cancer cell lines such as OVCAR-8 and NCI-H460 with percent growth inhibitions exceeding 75% .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that it possesses moderate to severe potency against various microbial strains. The presence of the morpholino group enhances its lipophilicity, facilitating better cellular uptake and subsequent antimicrobial action .

Case Studies

Several case studies provide insights into the efficacy of this compound:

  • Study on Cancer Cell Lines :
    • A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in OVCAR-8 cells (86% inhibition) and moderate effects on other lines like MDA-MB-231 (56% inhibition) .
  • Antimicrobial Testing :
    • In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound had an IC50 value comparable to established antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s structural analogs vary in substituents on the quinazolinone core and the acetamide-linked aryl groups. Key comparisons include:

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Key Analytical Methods
Target Compound Hexahydroquinazolinone 3,4-dimethoxyphenyl, morpholinoethyl - * - * - **
AJ5d Quinazolinone 4-fluorophenyl, 2-chlorophenyl 61 Not reported IR, NMR
Compound 5 Quinazolinone 4-sulfamoylphenyl, phenyl 87 269.0 IR, $^1$H NMR, $^{13}$C NMR, MS
Compound 8 Quinazolinone 4-sulfamoylphenyl, 4-tolyl 91 315.5 IR, $^1$H NMR, $^{13}$C NMR, MS
Compound 10 Quinazolinone 4-sulfamoylphenyl, 3-ethylphenyl 73 197.6 IR, $^1$H NMR, $^{13}$C NMR, MS

*Requires further experimental validation.

  • Morpholinoethyl vs. Sulfamoylphenyl: The morpholinoethyl group in the target compound contrasts with sulfamoylphenyl substituents in compounds 5–10 .
  • 3,4-Dimethoxyphenyl vs. Tolyl/Ethylphenyl : The 3,4-dimethoxy substitution on the phenyl ring (target compound) introduces electron-donating methoxy groups, which may alter π-π stacking or metabolic oxidation patterns compared to methyl or ethyl groups in compounds 6–10 .

Structural and Crystallographic Insights

  • The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide reveals a dihedral angle of 61.8° between the dichlorophenyl and thiazol rings, suggesting steric hindrance between bulky substituents.

Key Research Findings and Implications

Substituent-Driven Property Modulation : Electron-donating groups (e.g., methoxy) on the aryl ring may improve metabolic stability but reduce crystallinity compared to electron-withdrawing groups (e.g., sulfamoyl) .

Structural Flexibility: Partial saturation in the hexahydroquinazolinone core may enhance binding to flexible protein pockets compared to planar quinazolinones .

Q & A

Q. How should researchers validate target specificity when off-target effects are observed?

  • Answer :
  • Chemical proteomics : Use affinity-based pull-down assays with biotinylated analogs to identify off-target binding partners.
  • Kinase profiling panels : Test against a broad panel of kinases (e.g., Eurofins KinaseProfiler) to quantify selectivity ratios.
  • CRISPR knockout models : Confirm phenotype rescue in target-knockout cell lines .

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